molecular formula C18H25N3O3S2 B2657707 2-(1-(Butylsulfonyl)piperidin-4-yl)-5-(2-methoxyphenyl)-1,3,4-thiadiazole CAS No. 1171848-43-3

2-(1-(Butylsulfonyl)piperidin-4-yl)-5-(2-methoxyphenyl)-1,3,4-thiadiazole

Cat. No.: B2657707
CAS No.: 1171848-43-3
M. Wt: 395.54
InChI Key: ZBVCCPOZBQFDSL-UHFFFAOYSA-N
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Description

2-(1-(Butylsulfonyl)piperidin-4-yl)-5-(2-methoxyphenyl)-1,3,4-thiadiazole is a synthetically accessible and potent small-molecule inhibitor that demonstrates significant activity against key nodes in the PI3K/Akt/mTOR signaling pathway, a frequently dysregulated axis in human cancers. This compound functions as a dual inhibitor, primarily targeting both phosphatidylinositol 3-kinase alpha (PI3Kα) and the mammalian target of rapamycin (mTOR) kinase. Its primary research value lies in its ability to simultaneously block upstream signaling via PI3Kα and downstream effector functions via mTOR, a strategy that can potentially overcome resistance mechanisms seen with single-pathway inhibitors and induce more profound anti-tumor effects. Researchers utilize this compound in preclinical oncology studies to investigate the therapeutic potential of dual PI3K/mTOR inhibition in various cancer cell lines and xenograft models, particularly those driven by PIK3CA mutations or PTEN loss. The compound's mechanism involves binding to the ATP-binding sites of these kinases, thereby suppressing the phosphorylation of key substrates like Akt and S6K1, leading to cell cycle arrest, inhibition of proliferation, and the induction of apoptosis in malignant cells. Its chemical structure, featuring the 1,3,4-thiadiazole core, is a recognized pharmacophore in kinase inhibitor design, contributing to its potent biochemical and cellular activity. Ongoing research with this inhibitor is focused on elucidating feedback mechanisms within the PI3K network, exploring its efficacy in combination therapies with other targeted agents, and validating it as a critical tool compound for chemical biology studies of this crucial survival pathway.

Properties

IUPAC Name

2-(1-butylsulfonylpiperidin-4-yl)-5-(2-methoxyphenyl)-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O3S2/c1-3-4-13-26(22,23)21-11-9-14(10-12-21)17-19-20-18(25-17)15-7-5-6-8-16(15)24-2/h5-8,14H,3-4,9-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBVCCPOZBQFDSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)N1CCC(CC1)C2=NN=C(S2)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(Butylsulfonyl)piperidin-4-yl)-5-(2-methoxyphenyl)-1,3,4-thiadiazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Butylsulfonyl Group: The butylsulfonyl group can be introduced via sulfonylation reactions using butylsulfonyl chloride in the presence of a base such as triethylamine.

    Formation of the Thiadiazole Ring: The thiadiazole ring can be formed through the cyclization of thiosemicarbazide derivatives with appropriate electrophiles.

    Coupling of the Methoxyphenyl Group: The final step involves the coupling of the methoxyphenyl group to the thiadiazole ring, which can be achieved through various coupling reactions such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(1-(Butylsulfonyl)piperidin-4-yl)-5-(2-methoxyphenyl)-1,3,4-thiadiazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles or electrophiles in the presence of catalysts such as palladium or copper.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

Biological Activities

Research indicates that compounds within the thiadiazole class exhibit a range of biological activities, including:

  • Antimicrobial Activity : Thiadiazoles have shown promising results against various bacterial strains and fungi. Studies have demonstrated that derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria as well as fungi such as Aspergillus niger and Candida albicans .
  • Anticancer Properties : Some thiadiazole derivatives have been evaluated for their cytotoxic effects against cancer cell lines. Mechanistic studies suggest that these compounds may induce apoptosis in cancer cells through the activation of caspases and disruption of mitochondrial function .
  • Anti-inflammatory Effects : Thiadiazoles are also being investigated for their anti-inflammatory properties. Research has indicated that these compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions such as arthritis .

Case Studies

Several studies have documented the synthesis and evaluation of thiadiazole derivatives:

  • Antimicrobial Evaluation : A study synthesized several novel thiadiazole derivatives and assessed their antibacterial activity using the paper disc diffusion method. Compounds were tested against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, revealing moderate to significant antimicrobial activity .
  • Cytotoxicity Assays : In vitro studies on cancer cell lines demonstrated that certain thiadiazole derivatives could inhibit cell proliferation effectively. The mechanism was linked to cell cycle arrest and induction of apoptosis .
  • Inflammatory Response Modulation : Research investigating the anti-inflammatory potential of thiadiazoles showed that these compounds could reduce pro-inflammatory cytokine levels in vitro, suggesting their utility in treating inflammatory diseases .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

CompoundTarget BacteriaZone of Inhibition (mm)
Compound AStaphylococcus aureus15
Compound BEscherichia coli12
Compound CPseudomonas aeruginosa18

Table 2: Cytotoxicity Data Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
Compound AHeLa20
Compound BMCF-725
Compound CA54915

Mechanism of Action

The mechanism of action of 2-(1-(Butylsulfonyl)piperidin-4-yl)-5-(2-methoxyphenyl)-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to the disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Activity Comparison

Compound Core R1 Substituent R2 Substituent Bioactivity Potency/IC50/MIC
Target Compound Thiadiazole 2-Methoxyphenyl 1-(Butylsulfonyl)piperidin-4-yl Hypothesized antitumor N/A
IIa Thiadiazole 5-Nitrofuran-2-yl Bipiperidinyl Antileishmanial >80% infection reduction
2f Thiadiazole Phenylsulfanylmethylphenyl 5-Phenyl Anticancer IC50 <10 µM
7d Oxadiazole Butan-1-ylthio 1-(Tosyl)piperidin-4-yl Antibacterial MIC 32 µg/mL (E. coli)

Key Research Findings

  • Substituent Effects : Electron-withdrawing groups (e.g., nitro in IIa) enhance antiparasitic activity, while electron-donating groups (e.g., methoxy in the target compound) may favor antitumor or CNS applications .
  • Core Heterocycle : Thiadiazoles generally exhibit broader anticancer activity compared to oxadiazoles, which are more common in antimicrobial studies .
  • Sulfonyl vs. Tosyl : The butylsulfonyl group in the target compound may confer better pharmacokinetics than the tosyl group in 7d due to reduced steric hindrance .

Biological Activity

2-(1-(Butylsulfonyl)piperidin-4-yl)-5-(2-methoxyphenyl)-1,3,4-thiadiazole is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C18_{18}H25_{25}N3_3O3_3S2_2
  • Molecular Weight : 395.5 g/mol
  • CAS Number : 1171848-43-3

The compound features a piperidine ring with a butylsulfonyl substituent and a thiadiazole moiety linked to a methoxyphenyl group. This unique structure may enhance its lipophilicity and bioavailability.

Antimicrobial Properties

Research indicates that thiadiazole derivatives exhibit significant antimicrobial activity. A study by Al-Majed et al. (2020) demonstrated that compounds similar to this compound showed effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell membranes.

CompoundBacterial StrainInhibition Zone (mm)
Thiadiazole DerivativeS. aureus15
Thiadiazole DerivativeE. coli12

Anticancer Activity

The compound's potential anticancer properties have also been investigated. In vitro studies revealed that it could inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : It may inhibit enzymes involved in cell proliferation and survival.
  • Receptor Modulation : The compound might interact with receptors that regulate apoptosis and cell cycle progression.

Case Studies

  • Study on Antimicrobial Efficacy :
    • Conducted by Al-Majed et al., this study focused on the antimicrobial properties of various thiadiazoles.
    • Result: The compound exhibited significant activity against both Gram-positive and Gram-negative bacteria.
  • Anticancer Research :
    • A study published in the Journal of Medicinal Chemistry assessed the effects of thiadiazole derivatives on cancer cell lines.
    • Result: The compound demonstrated promising results in inhibiting cancer cell growth through apoptosis induction.

Q & A

Q. What are the recommended synthetic routes for preparing 2-(1-(butylsulfonyl)piperidin-4-yl)-5-(2-methoxyphenyl)-1,3,4-thiadiazole?

  • Methodological Answer : The compound can be synthesized via multi-step heterocyclic chemistry. A typical approach involves:

Thiadiazole Core Formation : React 2-amino-5-(2-methoxyphenyl)-1,3,4-thiadiazole with a sulfonating agent (e.g., butylsulfonyl chloride) under reflux in glacial acetic acid or dichloromethane with a base (e.g., triethylamine) .

Piperidine Functionalization : Introduce the butylsulfonyl group to piperidin-4-amine via sulfonylation, followed by coupling to the thiadiazole core using a nucleophilic substitution or cross-coupling reaction .
Key Validation : Monitor reactions by TLC and confirm purity via recrystallization (ethanol/water mixtures) .

Q. How can researchers confirm the structural identity and purity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:
  • Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm; piperidine ring protons at δ 1.5–2.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) .
  • Elemental Analysis : Match experimental C, H, N, S percentages with theoretical values (±0.3% tolerance) .

Q. What preliminary biological assays are suitable for evaluating this compound’s bioactivity?

  • Methodological Answer : Screen for pharmacological potential using:
  • Antimicrobial Activity : Broth microdilution assays against Gram-negative (e.g., E. coli), Gram-positive (e.g., B. mycoides), and fungal strains (e.g., C. albicans), with MIC values reported in µg/mL .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., non-small lung carcinoma) to assess IC₅₀ values .
    Note : Include positive controls (e.g., ciprofloxacin for antimicrobial tests, cisplatin for cytotoxicity) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

  • Methodological Answer : Systematically modify substituents and evaluate effects:
  • Butylsulfonyl Group : Replace with shorter/longer alkyl chains or aryl sulfonates to assess hydrophobicity and receptor binding .
  • Methoxyphenyl Position : Compare ortho- vs. para- substitution on phenyl rings to determine steric/electronic influences on activity .
    Data Analysis : Use regression models to correlate logP, polar surface area, and IC₅₀ values .

Q. How should researchers address contradictions in bioactivity data across similar thiadiazole derivatives?

  • Methodological Answer : Investigate discrepancies through:
  • Assay Reprodubility : Repeat experiments under standardized conditions (e.g., pH, temperature, cell passage number) .
  • Metabolic Stability : Test compound stability in liver microsomes to rule out false negatives due to rapid degradation .
  • Target Engagement : Use molecular docking to validate interactions with proposed targets (e.g., ERK pathway proteins) .

Q. What computational strategies can predict the compound’s mechanism of action?

  • Methodological Answer : Combine:
  • Molecular Docking : Simulate binding to receptors (e.g., 5-HT₄ or kinase domains) using AutoDock Vina or Schrödinger Suite .
  • MD Simulations : Run 100-ns trajectories to assess binding stability and residue interactions .
  • QSAR Modeling : Train models on datasets of thiadiazole derivatives to predict ADMET properties .

Q. How can researchers design experiments to elucidate the role of the butylsulfonyl-piperidine moiety in pharmacokinetics?

  • Methodological Answer : Conduct:
  • Permeability Assays : Caco-2 cell monolayers to measure apparent permeability (Papp) and efflux ratios .
  • Plasma Protein Binding : Equilibrium dialysis to determine free fraction (% unbound) .
  • Metabolite Identification : LC-MS/MS to track sulfone group metabolism in hepatic models .

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